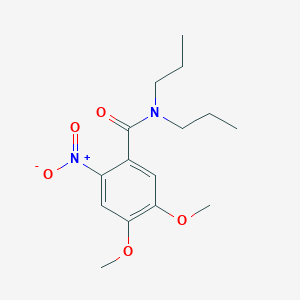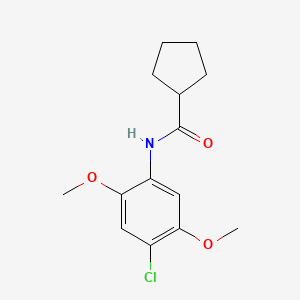
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as BSO, is a chemical compound that has been studied for its potential applications in scientific research. BSO is a heterocyclic compound that contains a sulfur atom, nitrogen atom, and oxygen atom in its structure. This compound has been found to have various biochemical and physiological effects, making it an interesting subject of research.
Mécanisme D'action
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide works by inhibiting the activity of glutathione peroxidase, an enzyme that is responsible for detoxifying cancer cells. This inhibition leads to an increase in the levels of reactive oxygen species (ROS) within the cancer cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The increased levels of ROS within the cancer cells can lead to cell death, making 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide an effective agent for cancer treatment.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to have other biochemical and physiological effects. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways that regulate cell growth and survival. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments is its ability to enhance the efficacy of chemotherapy drugs. This makes 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, there are also limitations to using 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to have toxic effects on normal cells, making it important to carefully control the dosage and exposure time in experiments.
Orientations Futures
There are several future directions for research on 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. One area of research is the development of new cancer treatments that incorporate 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide as an adjuvant therapy. Another area of research is the investigation of the anti-inflammatory effects of 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the mechanisms of action of 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and its potential toxic effects on normal cells.
Conclusion
In conclusion, 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to have various biochemical and physiological effects, making it an interesting subject of research. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide works by inhibiting the activity of glutathione peroxidase, an enzyme that is responsible for detoxifying cancer cells. This inhibition leads to an increase in the levels of reactive oxygen species within the cancer cells, ultimately leading to cell death. While there are limitations to using 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments, its potential applications in cancer treatment and inflammatory diseases make it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can be achieved by the reaction of 2-bromoaniline with potassium thiocyanate and sulfur dioxide. The reaction proceeds in the presence of a catalyst such as copper(II) chloride. The resulting product is then purified by recrystallization to obtain pure 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
Applications De Recherche Scientifique
2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been found to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of an enzyme called glutathione peroxidase. This enzyme is responsible for detoxifying cancer cells, making them resistant to chemotherapy drugs. By inhibiting this enzyme, 2-(2-bromophenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can increase the sensitivity of cancer cells to chemotherapy drugs, thereby improving the efficacy of cancer treatment.
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3S/c14-10-6-2-3-7-11(10)15-13(16)9-5-1-4-8-12(9)19(15,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGABIVHLIOXBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)







![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B5822790.png)
![2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5822794.png)


![2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)